molecular formula C15H27NO10 B121319 N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide CAS No. 148253-86-5

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide

Cat. No. B121319
M. Wt: 381.38 g/mol
InChI Key: NZWHYXYYLICCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide, also known as DHA-ASA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of aspirin and docosahexaenoic acid (DHA), a type of omega-3 fatty acid found in fish oil. DHA-ASA has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for future research.

Mechanism Of Action

The mechanism of action of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that plays a key role in the production of prostaglandins, which are molecules that contribute to inflammation in the body. By inhibiting COX, N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide can reduce the production of prostaglandins and therefore reduce inflammation.

Biochemical And Physiological Effects

In addition to its anti-inflammatory properties, N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide has also been shown to possess anti-cancer properties. Studies have shown that N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for treating various types of cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide in lab experiments is its high purity and stability. This makes it easier to control for variables and ensures that the results are reliable. However, one limitation is that N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide is a synthetic compound and may not fully mimic the effects of natural compounds found in the body.

Future Directions

There are several future directions for research involving N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide can improve cognitive function in animal models of these diseases. Another area of interest is its potential use in treating cardiovascular disease. Studies have shown that N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide can reduce the formation of blood clots and improve blood vessel function. Overall, the potential therapeutic applications of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide make it a promising candidate for future research.

Synthesis Methods

The synthesis of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide involves the reaction of aspirin with DHA in the presence of a base catalyst. The resulting product is purified through a series of chromatography steps to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide.

Scientific Research Applications

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide has been studied extensively for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory properties. Studies have shown that N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. This makes N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

properties

CAS RN

148253-86-5

Product Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide

Molecular Formula

C15H27NO10

Molecular Weight

381.38 g/mol

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C15H27NO10/c1-5(19)16-9-12(23)11(22)8(4-18)25-15(9)26-14-7(20)2-6(3-17)10(21)13(14)24/h6-15,17-18,20-24H,2-4H2,1H3,(H,16,19)

InChI Key

NZWHYXYYLICCJY-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(CC(C(C2O)O)CO)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(CC(C(C2O)O)CO)O)CO)O)O

synonyms

2-O-(2-acetamido-2-deoxyglucopyranosyl)-5a-carbamannopyranose
ADGlu-5a-carba-mannopyranose
GlcNAc-carba-mannopyranose

Origin of Product

United States

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